molecular formula C10H10ClNO2S B1624488 Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate CAS No. 332099-56-6

Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate

Cat. No.: B1624488
CAS No.: 332099-56-6
M. Wt: 243.71 g/mol
InChI Key: ZFEUTGSFUAESCS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the thienopyrrole family. This compound is characterized by its unique structure, which includes a thieno[3,2-B]pyrrole core with an ethyl ester, a chlorine atom, and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylthiophene with ethyl isocyanoacetate in the presence of a base, such as sodium hydride, followed by cyclization to form the thienopyrrole core . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of various substituted thienopyrrole derivatives.

    Oxidation: Formation of oxidized derivatives with different functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate can be compared with other similar compounds, such as:

    Thieno[3,2-B]pyrrole-5-carboxamides: These compounds share a similar core structure but differ in their functional groups, leading to different biological activities.

    Thieno[3,2-B]pyrrole-5-carbohydrazides: These derivatives have been studied for their antiviral and anticancer properties.

    Other Thienopyrrole Derivatives: Various derivatives with different substituents have been explored for their unique chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-chloro-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S/c1-3-14-10(13)6-4-7-8(12-6)5(2)9(11)15-7/h4,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEUTGSFUAESCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=C(S2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467991
Record name ETHYL 2-CHLORO-3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-56-6
Record name ETHYL 2-CHLORO-3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-4-methyl-thiophene-2-carbaldehyde was annulated according to Procedure H (aldehyde and azido-acetic acid ethyl ester was added as ethanol solution (1 M of ester) to −20° C. ethoxide solution; allow to warm to 10° C. over 2 h, 10° C. 2 h; reaction poured into cold saturated aqueous NH4Cl; after ether extraction, acrylate organic phase washed with water until aqueous phase was neutral; solution of crude acrylate added to refluxing xylenes over 5 min and then heated at reflux).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate
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Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate
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Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate
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Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate
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Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate
Reactant of Route 6
Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate

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